

An In-depth Technical Guide to the Pharmacokinetics and Pharmacodynamics of Ipatasertib

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Compound of Interest		
Compound Name:	Ipatasertib	
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Introduction

Ipatasertib (also known as GDC-0068) is an orally bioavailable, potent, and highly selective small-molecule inhibitor of all three isoforms of the serine/threonine protein kinase AKT (AKT1, AKT2, and AKT3).[1][2][3] As a central node in the PI3K/AKT/mTOR signaling pathway, AKT is a critical regulator of numerous cellular processes, including cell growth, proliferation, survival, and metabolism.[4][5] The PI3K/AKT pathway is one of the most frequently hyperactivated pathways in human cancers, often due to mutations in PIK3CA or loss of the tumor suppressor PTEN.[3][4][6] Consequently, targeting AKT represents a rational therapeutic strategy. **Ipatasertib** is an ATP-competitive inhibitor that preferentially binds to the active, phosphorylated form of AKT, leading to the inhibition of downstream signaling, reduced cancer cell viability, and induction of apoptosis.[1][6][7] This guide provides a detailed overview of the pharmacokinetics, pharmacodynamics, and associated experimental methodologies for **Ipatasertib**.

Pharmacokinetics

Ipatasertib is rapidly absorbed following oral administration and is predominantly eliminated via hepatic metabolism.[8][9] Its pharmacokinetic profile has been characterized in several clinical trials, both as a monotherapy and in combination with other agents.



Data Presentation: Pharmacokinetic Parameters of Ipatasertib



Parameter	Value	Condition/Patient Population	Source(s)
Absorption			
Time to Max. Concentration (Tmax)	1 hour (median)	400 mg dose in patients with hepatic impairment	[8]
0.5 - 3 hours (median range)	25 - 800 mg doses in cancer patients	[10][11]	
Absolute Bioavailability	34.0%	200 mg oral dose vs. 80 μg IV dose	[9]
Food Effect	Can be administered with or without food	Dedicated food effect study	[10][12][13]
Distribution			
Volume of Distribution (Vss)	2530 L	Following 80 μg IV dose	[9]
Metabolism			
Primary Pathway	Hepatic Metabolism	Human mass balance study	[8][9]
Major Enzyme	Cytochrome P450 3A4 (CYP3A4)	In vitro and clinical studies	[8][12][13][14]
Major Metabolite	M1 (G-037720), pharmacologically active	Metabolite profiling	[8][12][14]
Elimination			
Terminal Half-life (t1/2)	~45 hours (median)	400 mg dose	[8][11]
~24 hours (effective)	Dose range of 200- 800 mg	[12][13]	_



26.7 hours (oral), 27.4 hours (IV)	200 mg oral dose, 80 μg IV dose	[9]	_
31.9 - 53.0 hours (mean range)	Doses >100 mg	[10][14][15]	
Systemic Clearance	98.8 L/h	Following 80 μg IV dose	[9]
Route of Excretion	Feces (~69.0%), Urine (~19.3%)	Single oral dose of [14C]-ipatasertib	[9][14]
Unchanged in Feces	24.4% of dose	Single oral dose of [14C]-ipatasertib	[9]
Unchanged in Urine	8.26% of dose	Single oral dose of [14C]-ipatasertib	[9]

Pharmacodynamics

The pharmacodynamic activity of **Ipatasertib** is directly linked to its mechanism of action: the inhibition of AKT kinase activity. This leads to a cascade of downstream effects, culminating in anti-tumor activity.

Mechanism of Action and Signaling Pathway

Ipatasertib functions as an ATP-competitive inhibitor of AKT, binding to the kinase domain and preventing the phosphorylation of its downstream substrates.[1][4][16] This action blocks signal transduction through the PI3K/AKT/mTOR pathway, which is crucial for tumor cell growth and survival.[2][17] Pharmacodynamic studies confirm that **Ipatasertib** treatment leads to a downregulation of AKT and mTORC1 activities, as evidenced by reduced phosphorylation of downstream targets like PRAS40, GSK3β, S6 ribosomal protein, and p70S6K.[6][15][18]

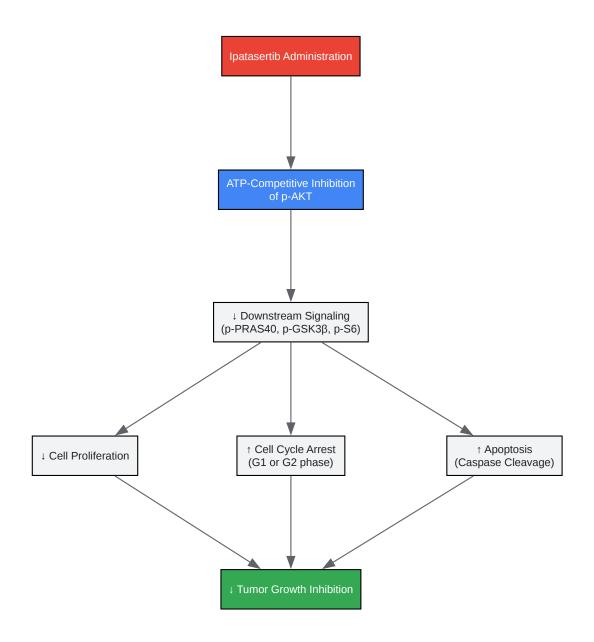
Caption: The PI3K/AKT/mTOR signaling pathway and the inhibitory action of **Ipatasertib**.

Cellular and In Vivo Effects

Ipatasertib demonstrates potent anti-proliferative effects, induces cell cycle arrest, and triggers apoptosis in various cancer cell lines, particularly those with a hyperactivated PI3K/AKT



pathway.[1][16][19]



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Caption: Logical flow from **Ipatasertib** administration to tumor growth inhibition.



Data Presentation: Pharmacodynamic Effects of Ipatasertib



Effect	Cell Line / Model	Quantitative Data (IC50 / Observation)	Source(s)
Cell Viability			
PTEN-loss / PIK3CA- mutant cell lines (n=60)	Mean IC50: 4.8 μmol/L	[6]	
Cell lines without PTEN/PIK3CA alterations (n=40)	Mean IC50: 8.4 μmol/L	[6]	
ARK1 (Uterine Serous Carcinoma)	IC50: 6.62 μM	[16]	_
SPEC-2 (Uterine Serous Carcinoma)	IC50: 2.05 μM	[16]	_
HEC-1A (Endometrial Cancer)	IC50: 4.65 μM	[19][20]	
ECC-1 (Endometrial Cancer)	IC50: 2.92 μM	[19][20]	_
Apoptosis			_
ARK1 and SPEC-2 cells	Dose-dependent increase in cleaved caspases 3, 8, and 9	[16]	
Endometrial cancer cells	Dose-dependent increase in cleaved caspases 3, 8, and 9	[19]	_
Cell Cycle Arrest			
ARK1 cells	G1 phase arrest (increase from ~50% to ~58% at 25 μM)	[16]	

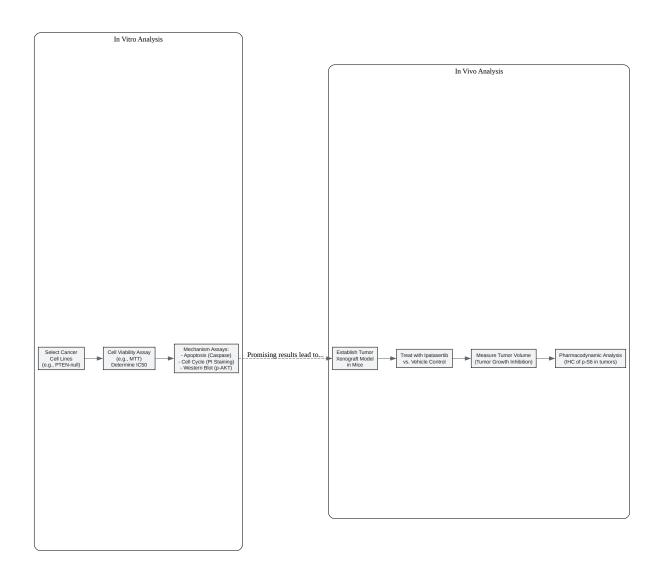


SPEC-2 cells	G2 phase arrest (increase from ~15% to ~23% at 25 μM)	[16]
Clinical Response		
Patients with AKT1 E17K-mutant tumors	22% of patients had tumor shrinkage; 56% had stable disease	[21]
Patients with AKT1/2/3-mutant tumors	Objective Response Rate: 31.3%	[22]

Experimental Protocols

The investigation of **Ipatasertib**'s effects relies on a suite of standardized in vitro and in vivo assays. Below are detailed methodologies for key experiments.





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Caption: A typical preclinical experimental workflow for evaluating **Ipatasertib**.

Cell Viability / Proliferation Assay (MTT Assay)



This assay measures the metabolic activity of cells as an indicator of cell viability and proliferation.

Protocol:

- Cell Seeding: Plate cancer cells (e.g., HEC-1A, ARK1) in 96-well plates at a predetermined density (e.g., 2-5x10³ cells/well) and allow them to adhere for 24 hours.[16]
- \circ Treatment: Treat the cells with increasing concentrations of **Ipatasertib** (e.g., 0-50 μ M) and a vehicle control (e.g., DMSO).
- Incubation: Incubate the plates for a specified period, typically 72 hours.[16][19][20]
- MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals by metabolically active cells.
- Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized buffer) to dissolve the formazan crystals.
- Measurement: Read the absorbance at a specific wavelength (e.g., 570 nm) using a microplate spectrophotometer.
- Analysis: Calculate cell viability as a percentage relative to the vehicle control and determine the half-maximal inhibitory concentration (IC₅₀) using non-linear regression analysis.

Apoptosis Assay (Caspase Activity ELISA)

This method quantifies the activity of key executioner caspases (e.g., caspase-3, -8, -9) involved in the apoptotic cascade.

Protocol:

 Cell Culture and Treatment: Plate cells in 6-well plates and treat with varying concentrations of **Ipatasertib** for a defined period (e.g., 18-24 hours).[16][19]



- Cell Lysis: Harvest the cells and prepare whole-cell extracts using a lysis buffer provided with a commercial caspase activity assay kit.
- Assay Procedure: Add the cell lysate to a microplate pre-coated with a substrate specific for the caspase of interest (e.g., cleaved caspase-3).
- Incubation: Incubate according to the manufacturer's instructions to allow the caspase in the lysate to cleave the substrate.
- Detection: Use a detection antibody and a colorimetric or fluorometric substrate to quantify the amount of cleaved substrate.
- Measurement: Measure the signal using a plate reader.
- Analysis: Normalize the results to the protein concentration of the lysate and express the activity as a fold change relative to the untreated control.[16]

Cell Cycle Analysis (Propidium Iodide Staining and Flow Cytometry)

This technique is used to determine the distribution of cells in different phases of the cell cycle (G1, S, G2/M).

Protocol:

- Cell Culture and Treatment: Plate cells in 6-well plates and treat with Ipatasertib for a
 duration sufficient to induce cell cycle changes (e.g., 30 hours).[16]
- Harvesting: Harvest both adherent and floating cells and wash them twice with cold phosphate-buffered saline (PBS).
- Fixation: Fix the cells by resuspending the pellet in ice-cold 70-90% ethanol while vortexing gently. Store at -20°C for at least 2 hours or until analysis.[16]
- Staining: Centrifuge the fixed cells to remove the ethanol, wash with PBS, and resuspend
 in a staining solution containing propidium iodide (PI), a DNA-intercalating agent, and
 RNase A (to prevent staining of double-stranded RNA).



- Analysis: Analyze the stained cells using a flow cytometer. The intensity of the PI fluorescence is directly proportional to the DNA content.
- Data Interpretation: Use cell cycle analysis software to generate a histogram and quantify the percentage of cells in the G1 (2N DNA content), S (between 2N and 4N), and G2/M (4N) phases.[23]

Western Blotting for Phosphoprotein Analysis

Western blotting is used to detect and quantify the phosphorylation status of key proteins in the AKT signaling pathway, providing a direct measure of pharmacodynamic target engagement.

Protocol:

- Cell Culture and Treatment: Treat cultured cells with **Ipatasertib** for a short duration (e.g.,
 4-24 hours) to observe changes in protein phosphorylation.
- Protein Extraction: Lyse the cells in a radioimmunoprecipitation assay (RIPA) buffer supplemented with protease and phosphatase inhibitors to preserve protein phosphorylation.
- Protein Quantification: Determine the protein concentration of each lysate using a standard method (e.g., BCA assay).
- SDS-PAGE: Separate equal amounts of protein from each sample by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
- Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.
- Immunoblotting: Block the membrane to prevent non-specific antibody binding, then incubate with primary antibodies specific for the phosphorylated and total forms of target proteins (e.g., p-AKT (Ser473), total AKT, p-S6, total S6).
- Detection: Wash the membrane and incubate with a horseradish peroxidase (HRP)conjugated secondary antibody. Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.



 Analysis: Quantify the band intensities using densitometry software and normalize the level of each phosphoprotein to its corresponding total protein level.

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